N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15F2N3O and its molecular weight is 279.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.11831843 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazole ring substituted with a difluorophenyl group and an ethyl group. Its molecular formula is C13H13F2N3O, which contributes to its unique pharmacological profile.
This compound exhibits various biological activities primarily through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease processes, including BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which is crucial for Alzheimer's disease pathology .
- Anticancer Activity : Studies indicate that pyrazole derivatives can inhibit the growth of multiple cancer cell lines, including lung and breast cancers. The mechanism involves inducing apoptosis and inhibiting cell proliferation pathways .
Antitumor Activity
The following table summarizes the anticancer effects observed in various studies involving pyrazole derivatives:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 (Breast) | 10.5 | Inhibition of proliferation |
HCT-15 (Colon) | 12.3 | Induction of apoptosis |
SF-295 (CNS) | 9.8 | Cell cycle arrest |
DU-145 (Prostate) | 11.0 | Inhibition of migration |
These findings highlight the potential of this compound as a promising candidate for cancer therapy.
Pharmacokinetics and Safety Profile
Research indicates that the compound has favorable pharmacokinetic properties:
- Low Clearance : In vitro studies show low clearance rates in human liver microsomes, suggesting prolonged bioavailability .
- CNS Penetration : Studies demonstrate effective brain penetration, making it a candidate for central nervous system disorders .
Toxicity Studies
Toxicological assessments reveal that while the compound exhibits some level of toxicity at high doses (e.g., H302 indicating harmful if swallowed), it generally shows a favorable safety profile at therapeutic doses .
Case Study 1: Alzheimer’s Disease Model
In a mouse model of Alzheimer's disease, this compound was administered at varying doses (3, 10, and 50 mg/kg). The study reported:
- A significant reduction in amyloid-beta levels in the brain.
- Optimal efficacy observed at the 50 mg/kg dose with a reduction of approximately 60% in amyloid-beta levels after 6 hours post-administration .
Case Study 2: Cancer Treatment Efficacy
In vitro studies on MDA-MB-231 breast cancer cells showed that treatment with the compound resulted in:
特性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-ethyl-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-3-19-13(6-9(2)18-19)14(20)17-8-10-4-5-11(15)7-12(10)16/h4-7H,3,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEUAKALXDJSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。